molecular formula C9H13NO3P- B14622054 Methyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 59416-32-9

Methyl [(methylamino)(phenyl)methyl]phosphonate

Cat. No.: B14622054
CAS No.: 59416-32-9
M. Wt: 214.18 g/mol
InChI Key: FFFXPOPJCFNEHP-UHFFFAOYSA-M
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Description

Methyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(methylamino)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts, microwaves, or ultrasounds are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .

Scientific Research Applications

Methyl [(methylamino)(phenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(methylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl [(methylamino)(phenyl)methyl]phosphonate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

59416-32-9

Molecular Formula

C9H13NO3P-

Molecular Weight

214.18 g/mol

IUPAC Name

methoxy-[methylamino(phenyl)methyl]phosphinate

InChI

InChI=1S/C9H14NO3P/c1-10-9(14(11,12)13-2)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,11,12)/p-1

InChI Key

FFFXPOPJCFNEHP-UHFFFAOYSA-M

Canonical SMILES

CNC(C1=CC=CC=C1)P(=O)([O-])OC

Origin of Product

United States

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